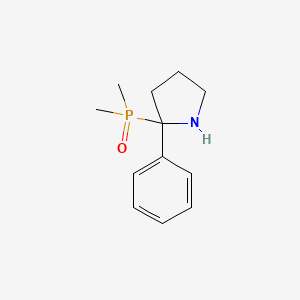
2-Dimethylphosphoryl-2-phenylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Dimethylphosphoryl-2-phenylpyrrolidine” is a chemical compound with the IUPAC name dimethyl (2-phenylpyrrolidin-2-yl)phosphine oxide . It has a molecular weight of 223.25 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H18NOP/c1-15(2,14)12(9-6-10-13-12)11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 . This indicates the presence of a pyrrolidine ring attached to a phenyl group and a dimethylphosphoryl group.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 223.25 .科学的研究の応用
Novel Materials for Electroluminescence
A novel class of color-tunable emitting amorphous molecular materials, including a series with desired bipolar character, has been designed and synthesized. These materials exhibit reversible oxidation and reduction, intense fluorescence, and the formation of stable amorphous glasses with high glass-transition temperatures above 120 °C. They function as excellent emitting materials for organic electroluminescent (EL) devices, capable of emitting multicolor light, including white. Additionally, they serve as good host materials for emissive dopants in organic EL devices, allowing for color tuning and enhanced device performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Structure-Directing Synthesis
Benzylpyrrolidine and its fluorinated derivatives have been investigated for their ability to direct the synthesis of the aluminophosphate AlPO-5, using computational modeling techniques. The study shows that while the ortho and para-fluoro derivatives do not efficiently direct the synthesis due to poor packing within the AlPO-5 pores, the meta-fluoro derivative, along with benzylpyrrolidine, effectively directs the synthesis of AlPO-5. This indicates the importance of electrostatic interactions and the packing density of molecules inside the channel system for directing the synthesis of microporous materials (Gómez-Hortigüela, Corà, Catlow, & Pérez-Pariente, 2004).
Catalytic and Synthetic Applications
The copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization has been successfully applied for the synthesis of 2-(phenylthio)phenols from simple phenols and aromatic halides. This transformation, using dimethyl sulfoxide as the oxidant, highlights a novel application in synthetic chemistry for efficient C-S bond formation and functionalization of aromatic compounds (Xu, Wan, Mao, & Pan, 2010).
Aza-Wittig Reactions
N-Phosphorylalkyl imines and N-Phosphorylalkyl-N'-phenyl-carbodiimides are obtained through the Aza-Wittig reaction of phosphazenes derived from aminophosphonates with carbonyl compounds and phenyl isocyanate. This method leads to the synthesis of 4-amino-3-phosphoryl-2-azadienes and pyrazine-phosphonates, showcasing the versatility of 2-dimethylphosphoryl-2-phenylpyrrolidine in facilitating novel synthetic pathways for nitrogen-containing compounds (Palacios, Retana, Marigorta, Rodriguez, & Pagalday, 2003).
Anticancer and Superoxide Dismutase Mimetic Activities
Metal complexes of 2,2-dimethylpentanedioic acid (2dmepdaH2) and 3,3-dimethylpentanedioic acid (3dmepdaH2) have been synthesized and assessed for their superoxide dismutase (SOD) mimetic activity and anticancer properties. These complexes, including those with copper, show promise in cancer chemotherapy towards specific cell lines, highlighting the potential biomedical applications of compounds related to this compound (Devereux, McCann, O’Shea, O'connor, Kiely, McKee, Naughton, Fisher, Kellett, Walsh, Egan, & Deegan, 2006).
特性
IUPAC Name |
2-dimethylphosphoryl-2-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NOP/c1-15(2,14)12(9-6-10-13-12)11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFUXLNCYASPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1(CCCN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine](/img/structure/B2666762.png)
![1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2666763.png)

![N-(4-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2666766.png)
![ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2666767.png)
![2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2666769.png)

![4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)

![8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2666779.png)
methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2666780.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2666781.png)
![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2666783.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2666784.png)
